5-Chloro-2,4-dihydroxy-6-methylnicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dihydroxy-6-methylnicotinamide typically involves the chlorination of 2,4-dihydroxy-6-methylnicotinamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dihydroxy-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-2,4-dihydroxy-6-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dihydroxy-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.
2,4-Dihydroxy-6-methylnicotinamide: Lacks the chlorine atom, leading to different chemical and biological properties.
Uniqueness
5-Chloro-2,4-dihydroxy-6-methylnicotinamide is unique due to the presence of both hydroxyl and chlorine functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-4(8)5(11)3(6(9)12)7(13)10-2/h1H3,(H2,9,12)(H2,10,11,13) |
InChI Key |
ZFYBSIWPABSKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C(=O)N)O)Cl |
Origin of Product |
United States |
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